molecular formula C11H12BrNO2 B2736567 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid CAS No. 1500723-92-1

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B2736567
CAS No.: 1500723-92-1
M. Wt: 270.126
InChI Key: KAVDWOADHNSCFV-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromine atom at the 3-position and a pyrrolidinyl group at the 5-position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid typically involves the bromination of 5-(pyrrolidin-1-yl)benzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Oxidation and Reduction: Formation of carboxylates or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar structure with an iodine atom instead of a pyrrolidinyl group.

    3-Bromo-5-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring.

    3-Bromo-5-(piperidin-1-yl)benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVDWOADHNSCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500723-92-1
Record name 3-bromo-5-(pyrrolidin-1-yl)benzoic acid
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